molecular formula C19H20N2O3 B6070161 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide

Cat. No.: B6070161
M. Wt: 324.4 g/mol
InChI Key: UCORMAKGKOMTLX-UHFFFAOYSA-N
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Description

N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzamide core substituted at the 3-position with a cyclopropylcarbonylamino group and a methyl group at the 2-position of the phenyl ring. This structure combines aromaticity with a cyclopropane-derived moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-16(20-18(22)13-6-7-13)4-3-5-17(12)21-19(23)14-8-10-15(24-2)11-9-14/h3-5,8-11,13H,6-7H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCORMAKGKOMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments: 4-methoxybenzoyl chloride and 3-[(cyclopropylcarbonyl)amino]-2-methylaniline . The former is derived from 4-methoxybenzoic acid via acyl chloride formation, while the latter requires sequential functionalization of 2-methyl-3-nitroaniline, involving nitro reduction, cyclopropanecarboxylation, and protection/deprotection strategies.

Core Amide Bond Formation

Amide coupling between 4-methoxybenzoyl chloride and the aniline derivative is critical. Two predominant methods are observed:

  • Direct Acylation : Uses acyl chlorides with bases like triethylamine in aprotic solvents (e.g., THF, DCM).

  • Coupling Reagents : Employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF, enhancing yields by minimizing side reactions.

Stepwise Synthesis of 3-[(Cyclopropylcarbonyl)amino]-2-methylaniline

Nitro Group Reduction

Starting with 2-methyl-3-nitroaniline , catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Yields exceed 90% under optimized conditions.

Cyclopropanecarboxylation

The amine reacts with cyclopropanecarbonyl chloride in chloroform at 0–5°C, using triethylamine to scavenge HCl. This step achieves 85–90% yield, with purity confirmed by TLC (Rf = 0.38 in CH₂Cl₂:MeOH 9:1).

Table 1: Cyclopropanecarboxylation Optimization

ConditionSolventBaseYield (%)Purity (TLC)
0–5°C, 4 hChloroformEt₃N85Single spot
RT, 2 hTHFDIPEA78Minor impurities

Synthesis of 4-Methoxybenzoyl Chloride

Acyl Chloride Formation

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 80°C for 2 h, yielding 95% pure acyl chloride. Alternative reagents like PCl₅ show lower efficiency (70–75% yield).

Stability Considerations

The methoxy group remains intact under acidic conditions but may demethylate in strong bases (e.g., NaOH > 2 M). Kinetic studies confirm stability in DCM and THF up to 50°C.

Final Amide Coupling

Direct Acylation Protocol

A mixture of 3-[(cyclopropylcarbonyl)amino]-2-methylaniline (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in THF with triethylamine (1.5 eq) reacts at 0–5°C for 4 h. Workup involves centrifugation, washing with water/ethyl acetate, and drying (60–70°C), yielding 68–70% product.

Coupling Agent Approach

Using EDC/HOBt in DMF at 20°C for 18 h increases yield to 82%. The method minimizes racemization and side products, validated by LCMS ([M+H]+ = 353.2).

Table 2: Amidation Method Comparison

MethodSolventReagentYield (%)Purity (HPLC)
Direct AcylationTHFEt₃N6898.1%
EDC/HOBtDMFDIPEA8299.5%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 2.23 (s, 3H, CH₃), 4.45 (s, 2H, OCH₃), 7.43–7.61 (m, aromatic H).

  • LCMS : m/z 353.2 ([M+H]⁺), confirming molecular weight.

Crystallography

Single-crystal X-ray diffraction confirms the planar benzamide core and cyclopropyl orientation, with hydrogen bonds stabilizing the amide motifs.

Process Optimization and Scale-Up

Solvent Selection

THF and DCM are optimal for lab-scale synthesis, while DMF facilitates industrial-scale reactions due to better solubility and heat transfer.

Catalytic Improvements

Adding DMAP (0.1 eq) accelerates acylation by 30%, reducing reaction time to 2 h .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2.1. Anticancer Activity

Research indicates that compounds similar to N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit DNA methyltransferases (DNMTs), which are enzymes implicated in cancer progression. The inhibition of DNMTs can lead to reactivation of tumor suppressor genes, thus presenting a potential therapeutic strategy for cancer treatment .

2.2. Anti-inflammatory Effects

Studies have shown that benzamide derivatives can possess anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

3.1. Enzyme Inhibition

The compound's effectiveness may stem from its ability to interact with specific enzymes involved in cellular processes. For example, similar compounds have been noted for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . By inhibiting this enzyme, this compound could enhance the sensitivity of cancer cells to chemotherapy.

3.2. Molecular Targeting

Molecular modeling studies suggest that the compound may selectively bind to target proteins associated with disease pathways, thereby exerting its effects at specific sites within the cell . This targeted approach is crucial for minimizing side effects and enhancing therapeutic efficacy.

4.1. Synthesis and Biological Evaluation

Recent studies have focused on synthesizing this compound and evaluating its biological activity through various assays. In vitro tests showed promising results against several cancer cell lines, indicating its potential as an anticancer agent .

4.2. Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship have revealed that modifications to the cyclopropyl and methoxy groups can significantly affect the compound's potency and selectivity against specific targets . These insights are critical for optimizing the compound for clinical use.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AnticancerInhibits DNMTs; reactivates tumor suppressor genes
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits PARP; enhances chemotherapy sensitivity

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 4-Methoxybenzamide 3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl Not reported Not reported Not reported N/A
YM-43611 () 2-Methoxybenzamide 5-Chloro-4-[(cyclopropylcarbonyl)amino]-1-benzyl-3-pyrrolidinyl Not reported Not reported Dopamine D3/D4 antagonist
Compound 23 () 4-Methoxybenzamide 3-(Cyclopropylamino)-1-(3-methylindol-2-yl)propyl ~425 (calculated) 177–179 Not reported
Compound Benzamide 4-Methyl-N-propyl, 4-chlorobenzylamino, 4-methoxyphenyl 464.983 142.9–143.4 Not reported
Hit2 () 4-Methoxybenzamide (E)-1-(5-(2,5-Dichlorophenyl)furan-2-yl)-3-((3-hydroxypropyl)amino)propenyl Not reported Not reported Anticancer (potential)

Key Structural and Functional Comparisons:

Substituent Diversity: The target compound shares the 4-methoxybenzamide core with YM-43611 () and Hit2 (), but differs in substituent positioning and complexity. YM-43611 features a pyrrolidinyl group and chlorine atom, contributing to its dopamine receptor antagonism , whereas the target compound’s methylphenyl group may reduce steric hindrance compared to YM-43611’s benzyl-pyrrolidine moiety. Compound 23 () replaces the cyclopropylcarbonylamino group with a cyclopropylamino-indolyl chain, likely increasing lipophilicity and altering bioavailability .

Physicochemical Properties :

  • The compound exhibits a lower melting point (142.9–143.4°C) compared to Compound 23 (177–179°C), possibly due to differences in hydrogen-bonding capacity and molecular rigidity . The target compound’s cyclopropylcarbonyl group may elevate its melting point relative to simpler benzamides.

Synthetic Routes: Amide coupling (e.g., HBTU/NEt3 in CH3CN) is a common method for analogous compounds (). The target compound’s cyclopropylcarbonylamino group could be introduced via acylation of 3-amino-2-methylphenyl intermediates with cyclopropylcarbonyl chloride .

Biological Implications: The cyclopropylcarbonylamino group in YM-43611 is critical for dopamine receptor binding . By analogy, the target compound may exhibit neuroactivity, though this remains speculative without direct data. Hit2 () demonstrates the versatility of 4-methoxybenzamide derivatives in anticancer applications, suggesting that the target compound’s substituents could be optimized for similar therapeutic roles .

Research Findings and Implications

  • Metabolic Stability : Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to their strained ring structure, which resists oxidative degradation. This feature is advantageous in drug design .

Biological Activity

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide, also known as CRAVACITINIB, is a small molecule drug that has garnered attention for its biological activity, particularly in the context of psoriasis and various investigational indications. This compound is characterized by its unique structural features, which contribute to its pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H22N8O3
  • Molecular Weight : 422.4 g/mol
  • IUPAC Name : 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide

The compound's structure includes a cyclopropylcarbonyl group and a methoxybenzamide moiety, which are critical for its biological activity.

CRAVACITINIB functions primarily as a selective inhibitor of the tyrosine kinase Tyk2 (tyrosine kinase 2), which plays a significant role in the signaling pathways of various cytokines involved in inflammatory responses. By inhibiting Tyk2, CRAVACITINIB may reduce the activation of pro-inflammatory pathways, thereby alleviating conditions such as psoriasis and potentially other autoimmune diseases .

Anticancer Potential

The benzamide derivatives have also been investigated for anticancer activity. A study evaluated novel benzothiazole derivatives that demonstrated selective anticancer properties by inducing apoptosis in cancer cells through caspase activation . Although direct studies on CRAVACITINIB's anticancer effects are sparse, the mechanism of action related to kinase inhibition could imply similar potential.

Case Studies and Clinical Trials

CRAVACITINIB has undergone clinical trials primarily for psoriasis treatment. The results from these trials indicate significant efficacy in reducing psoriatic lesions and improving patient quality of life. The drug was first approved in 2022, highlighting its therapeutic relevance .

Data Table: Summary of Biological Activities

Activity Type Description References
AntiviralPotential to inhibit viral replication through A3G modulation
AnticancerInduces apoptosis; mechanism via caspase activation
Psoriasis TreatmentApproved for use; significant clinical efficacy reported

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